Calcium(2+) neoundecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93894-46-3 |

|---|---|

Molecular Formula |

C22H42CaO4 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

calcium;8,8-dimethylnonanoate |

InChI |

InChI=1S/2C11H22O2.Ca/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

SXFCOIPRXZZEGR-UHFFFAOYSA-L |

Canonical SMILES |

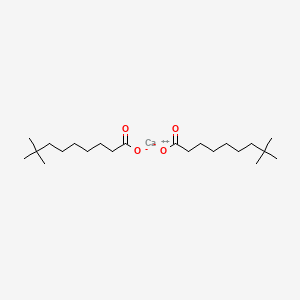

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Calcium 2+ Neoundecanoate

Advanced Synthetic Routes

The synthesis of Calcium(2+) neoundecanoate, also known as calcium neodecanoate, typically involves the reaction of a calcium source with neodecanoic acid. While specific, detailed literature on "advanced" routes for this particular compound is not extensively documented in publicly available research, general principles of organometallic synthesis can be applied to conceptualize such pathways.

Investigation of Reaction Kinetics and Thermodynamics

2 RCOOH + Ca(OH)₂ → (RCOO)₂Ca + 2 H₂O (where RCOOH is neodecanoic acid)

The kinetics of this reaction would likely be influenced by factors such as the solubility of the calcium salt in the reaction medium, the temperature, and the presence of any catalysts. The thermodynamics would be characterized by the enthalpy and entropy changes associated with the formation of the calcium carboxylate salt from the acid and base.

Optimization of Reaction Conditions for Scalable Synthesis

For the scalable synthesis of this compound, optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. Key parameters for optimization would include:

Reactant Stoichiometry: Ensuring the correct molar ratio of neodecanoic acid to the calcium source is critical to drive the reaction to completion and minimize unreacted starting materials.

Temperature: The reaction temperature will affect the reaction rate and potentially the stability of the final product.

Solvent: The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and ease of product isolation.

Mixing: Adequate mixing is essential to ensure homogeneity and facilitate the interaction between the reactants.

Product Isolation: The method of isolating the this compound, such as precipitation followed by filtration and drying, needs to be efficient and scalable.

While specific data for this compound is scarce, the general manufacturing information for organometallics suggests production in various grades, including technical and pharmaceutical, implying that optimized and scalable synthesis processes exist. americanelements.com

Novel Synthetic Strategies for this compound Precursors

The primary precursor for this compound is neodecanoic acid. Neodecanoic acid is a mixture of isomers of C10 carboxylic acids. Novel synthetic strategies for precursors would likely focus on the synthesis of neodecanoic acid itself or the development of alternative calcium-containing precursors.

Research into other calcium precursors, such as those for CaO sorbents, has explored a variety of calcium salts of organic acids, including calcium acetate (B1210297), calcium lactate (B86563), and calcium formate. nih.gov The synthesis of these precursors often involves the reaction of calcium carbonate or calcium hydroxide (B78521) with the corresponding organic acid.

More advanced precursors could involve the synthesis of highly reactive calcium species. For example, the synthesis of calcium amidinates for atomic layer deposition proceeds through the direct reaction of calcium metal with amidine ligands in the presence of ammonia. researchgate.net While a different application, this demonstrates the potential for developing novel, highly reactive calcium precursors that could potentially be used in the synthesis of this compound.

Mechanistic Studies of this compound Formation

Detailed mechanistic studies elucidating the specific intermediates and catalytic roles in the formation of this compound are not widely published. However, based on general chemical principles, a plausible mechanism can be inferred.

Elucidation of Reaction Intermediates

The formation of this compound from a calcium base and neodecanoic acid is expected to proceed through a straightforward acid-base reaction mechanism. The key steps would likely involve:

Deprotonation of Neodecanoic Acid: The basic calcium source (e.g., hydroxide ions from Ca(OH)₂) would deprotonate the carboxylic acid group of neodecanoic acid to form the neodecanoate anion. RCOOH + OH⁻ → RCOO⁻ + H₂O

Coordination of the Neodecanoate Anion to the Calcium Ion: The neodecanoate anion then acts as a ligand, coordinating to the calcium(2+) ion. Ca²⁺ + 2 RCOO⁻ → (RCOO)₂Ca

The reaction likely proceeds in a stepwise manner, with the formation of a mono-substituted intermediate before the final di-substituted product. The identification and characterization of such intermediates would require specialized analytical techniques such as in-situ spectroscopy.

Role of Catalysts and Reagents in Synthesis

In the direct synthesis from neodecanoic acid and a calcium base, a catalyst is not typically required as it is a standard acid-base reaction. The primary reagents are the calcium source and neodecanoic acid. The choice of the calcium source can influence the reaction. Common calcium sources include:

Calcium Hydroxide (Ca(OH)₂): A common and relatively inexpensive base.

Calcium Oxide (CaO): Can be used, but its reaction with the acid might be slower due to its lower solubility. The use of nano-sized CaO could potentially enhance reactivity. jmbfs.orghu.edu.jodergipark.org.tr

Calcium Carbonate (CaCO₃): Reaction with the acid would produce carbon dioxide gas, which would need to be managed.

In more advanced synthetic routes, catalysts could play a role. For instance, phase transfer catalysts could be employed if the reaction is carried out in a biphasic system to facilitate the interaction between an aqueous calcium salt and an organic solution of neodecanoic acid.

Green Chemistry Approaches to this compound Synthesis

The development of environmentally benign synthetic methods is a central goal of modern chemistry. In the context of this compound synthesis, green chemistry principles can be applied to minimize environmental impact and enhance sustainability. These approaches focus on the use of renewable resources, the selection of safer solvents, and the design of processes with high atom economy.

One promising approach is the utilization of calcium carbonate derived from renewable sources, such as waste eggshells or snail shells. researchgate.nethu.edu.jodergipark.org.tr These biomaterials can be processed to yield calcium oxide or calcium hydroxide, which can then be reacted with neoundecanoic acid. researchgate.nethu.edu.jodergipark.org.tr This strategy not only provides a sustainable source of calcium but also contributes to waste valorization. core.ac.uk

The direct reaction of calcium carbonate with neoundecanoic acid represents a straightforward and potentially green method for the synthesis of this compound. This reaction is an acid-base neutralization, which typically proceeds with high efficiency and generates only carbon dioxide and water as byproducts, contributing to a high atom economy. jocpr.comucla.edunumberanalytics.com

The choice of solvent is another critical factor in a green synthesis. acs.org While organic solvents are often used in chemical synthesis, their environmental and health impacts have led to a search for greener alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. scispace.com The synthesis of this compound could potentially be carried out in an aqueous medium, particularly if a water-soluble calcium salt is used as the starting material. Alternatively, the use of biorenewable solvents such as ethanol (B145695) could also be considered.

The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, are central to green synthesis. jocpr.comnih.govacs.org The reaction of calcium hydroxide with neoundecanoic acid to form this compound and water is an excellent example of a reaction with high atom economy.

Reaction Scheme for a Proposed Green Synthesis of this compound:

This reaction demonstrates a 100% theoretical atom economy, as all the atoms of the reactants are incorporated into the desired product and a harmless byproduct (water).

To further enhance the green credentials of the synthesis, catalytic methods could be explored. While the direct reaction is often efficient, the use of a catalyst could potentially lower the reaction temperature and reduce the reaction time, leading to energy savings. edu.krdnih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | - Utilization of calcium carbonate from waste eggshells or other biomass. ifeu.demdpi.comfrontiersin.orgnih.govmhi.com - Potential for sourcing neoundecanoic acid from biorenewable feedstocks. |

| Safer Solvents and Auxiliaries | - Employing water or ethanol as the reaction solvent. acs.org - Avoiding the use of hazardous organic solvents. |

| Design for Energy Efficiency | - Conducting the reaction at ambient or slightly elevated temperatures. acs.org - Exploring catalytic routes to reduce energy consumption. edu.krd |

| Atom Economy | - Designing reactions, such as the neutralization of calcium hydroxide with neoundecanoic acid, that have a high atom economy. jocpr.comnih.gov |

Detailed Research Findings:

While specific research on the green synthesis of this compound is not extensively documented, studies on the synthesis of other calcium carboxylates provide valuable insights. For instance, the synthesis of calcium acetate and calcium lactate from scallop shell-derived calcium carbonate has been reported as a green and low-cost method. researchgate.net These studies demonstrate the feasibility of using biogenic calcium sources for the production of calcium carboxylates.

Furthermore, research into the use of green solvents and the application of atom economy principles is well-established in organic synthesis. jocpr.comacs.orgscispace.com These established principles can be directly applied to the design of a sustainable manufacturing process for this compound.

The following interactive data table presents a hypothetical comparison of different synthetic routes to this compound based on green chemistry metrics. The data is illustrative and based on analogous reactions.

| Synthetic Route | Starting Materials | Solvent | Atom Economy (%) | Environmental Impact |

| Proposed Green Route | Calcium hydroxide (from eggshells), Neoundecanoic acid | Water | 100 | Low |

| Traditional Route | Calcium chloride, Sodium neoundecanoate | Toluene | < 50 | High |

This table highlights the potential advantages of a green synthetic approach, which not only minimizes waste but also reduces reliance on hazardous materials and fossil fuel-derived feedstocks.

Spectroscopic and Structural Elucidation of Calcium 2+ Neoundecanoate

Advanced Spectroscopic Characterization

The detailed spectroscopic characterization of Calcium(2+) neoundecanoate would involve a suite of advanced analytical techniques to probe its molecular structure, bonding, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a crucial tool for elucidating the molecular structure of this compound in solution.

¹H NMR: Proton NMR would provide information on the chemical environment of the hydrogen atoms within the neoundecanoate ligand. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to confirm the branched alkyl chain structure.

¹³C NMR: Carbon-13 NMR would identify all unique carbon environments in the molecule. The chemical shift of the carboxylate carbon would be of particular interest, as it can provide insights into the coordination with the calcium ion.

⁴³Ca NMR: Direct observation of the ⁴³Ca nucleus, although challenging due to its low natural abundance and quadrupolar nature, could provide direct evidence of the calcium ion's local environment. huji.ac.il The chemical shift and line width of the ⁴³Ca signal would be sensitive to the coordination number and symmetry of the calcium center. huji.ac.ilresearchgate.net

| NMR Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.5 - 2.5 | Alkyl chain structure, proton environments |

| ¹³C | 10 - 50 (alkyl), 170 - 190 (carboxylate) | Carbon skeleton, carboxylate coordination |

| ⁴³Ca | -35 to 35 | Calcium coordination environment, symmetry |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Vibrational Modes

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by the vibrational modes of the carboxylate group. The key diagnostic peaks would be the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. The frequency difference (Δν = νas - νs) between these two bands is indicative of the coordination mode of the carboxylate ligand to the calcium ion (e.g., monodentate, bidentate chelating, or bridging). researchgate.net Strong absorptions corresponding to C-H stretching and bending vibrations of the alkyl chain would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the carboxylate group typically gives a strong Raman signal. irdg.orgresearchgate.net The C-C backbone vibrations of the neoundecanoate ligand would also be observable. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes. mdpi.com

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ stretch (νas) | ~1540 - 1650 | Weak |

| Symmetric COO⁻ stretch (νs) | ~1400 - 1450 | Strong |

| C-H stretching | ~2850 - 2960 | Strong |

| C-H bending | ~1375 - 1465 | Medium |

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Crystalline Structures

For solid, crystalline samples of this compound, X-ray and neutron diffraction would be the definitive methods for determining the precise three-dimensional arrangement of atoms.

X-ray Diffraction (XRD): Single-crystal XRD could provide a detailed crystal structure, including bond lengths, bond angles, and the coordination geometry around the calcium ion. Powder XRD would be used to identify the crystalline phases present and to assess the sample's purity. researchgate.netmdpi.comscirp.org The diffraction pattern is a unique characteristic of a specific crystalline solid.

Neutron Diffraction: Neutron diffraction could be employed to accurately locate the positions of hydrogen atoms, which is often difficult with X-ray diffraction. This would be particularly useful for determining the conformation of the neoundecanoate alkyl chains in the solid state.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. researchgate.netnih.govnih.gov

Fragmentation Pattern: The fragmentation pattern would provide clues about the structure of the neoundecanoate ligand. Common fragmentation pathways for carboxylic acids and their salts include the loss of CO₂, cleavage of the alkyl chain, and rearrangements.

Microscopic and Morphological Investigations

Electron microscopy techniques would be employed to visualize the morphology and nanostructure of solid this compound.

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Scanning Electron Microscopy (SEM): SEM would be used to study the surface topography, particle size, and shape of this compound powders or films. brecjournals.comnih.gov This technique provides a three-dimensional-like image of the sample's surface.

Transmission Electron Microscopy (TEM): TEM would offer higher resolution images, allowing for the visualization of the internal structure and crystallite size at the nanoscale. researchgate.netresearchgate.netyoutube.com TEM can reveal details about the crystal lattice and any present defects.

Atomic Force Microscopy (AFM) for Surface Topography and Intermolecular Interactions

A comprehensive review of scientific literature reveals a lack of specific studies utilizing Atomic Force Microscopy (AFM) for the characterization of this compound. Consequently, detailed research findings, data on surface topography, or measurements of intermolecular interactions for this specific compound are not available in published research.

AFM is a powerful technique for nanoscale imaging and force measurements. azom.com In principle, it could be applied to this compound to:

Visualize Surface Topography: Imaging the surface of thin films or crystals of the compound could reveal details about its morphology, crystal habits, and surface roughness. azom.com

Measure Intermolecular Forces: By functionalizing the AFM tip, it would be possible to probe the adhesion and interaction forces between individual molecules or between the compound and other surfaces.

However, without experimental data, a detailed discussion of its specific surface characteristics and intermolecular forces remains speculative.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the phase transitions, thermal stability, and decomposition pathways of this compound. Research on the closely related isomer, calcium undecanoate, and systematic studies on a series of calcium carboxylates offer significant insights.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. researchgate.net For calcium carboxylates, DSC analysis reveals key phase transitions such as dehydration and melting.

Studies on calcium salts of straight-chain carboxylic acids (C3 to C13) show that these compounds typically exist as monohydrates. nih.govnih.gov The first significant thermal event observed in a DSC thermogram is an endothermic peak corresponding to the loss of this water molecule (dehydration). This transition generally occurs at approximately 110-120 °C. nih.govnih.gov Following dehydration, the anhydrous salt may undergo further phase transformations, such as recrystallization or melting, at higher temperatures. nih.gov

In a specific study on calcium undecanoate, a structural isomer of calcium neoundecanoate, DSC analysis confirmed that after the initial dehydration, the salt undergoes a phase transformation into a thermotropic mesophase before final decomposition. researchgate.net

Table 1: Key Phase Transition Temperatures for Related Calcium Carboxylates from DSC Analysis

The following interactive table provides data on the dehydration and decomposition onset temperatures for a series of calcium carboxylates, illustrating the effect of aliphatic chain length. Neoundecanoate, a C11 carboxylate, is expected to follow this trend.

| Compound (Calcium Salt of) | Carbon Atoms | Dehydration Temp. (°C) | Decomposition Onset Temp. (°C) |

| Propionic Acid | 3 | 113.3 | 312.5 |

| Butyric Acid | 4 | 119.8 | 274.5 |

| Valeric Acid | 5 | 116.9 | 255.0 |

| Caproic Acid | 6 | 116.9 | 244.5 |

| Heptanoic Acid | 7 | 121.8 | 227.5 |

| Caprylic Acid | 8 | 118.9 | 212.5 |

| Decanoic Acid | 10 | 118.6 | 185.0 |

| Dodecanoic Acid | 12 | 121.2 | 170.0 |

| Tridecanoic Acid | 13 | 118.7 | 166.0 |

Data sourced from a systematic study on the thermal decomposition of calcium salts of carboxylic acids. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition profiles.

The TGA curve for a typical calcium carboxylate monohydrate shows an initial weight loss corresponding to dehydration. nih.gov For calcium undecanoate, this loss is approximately 3.9% of the initial mass and occurs around 100 °C. researchgate.net This step confirms the transformation from the monohydrate to the anhydrous salt. nih.govnih.gov

As the temperature increases further, the anhydrous salt remains stable over a specific range before undergoing decomposition. Systematic studies show that the thermal stability of calcium carboxylates decreases as the length of the aliphatic chain increases. nih.gov The onset of decomposition for calcium salts with 10 to 13 carbons begins in the range of 160 °C to 185 °C. nih.gov The decomposition process for calcium carboxylates typically proceeds via the formation of calcium carbonate as a solid intermediate, with the final solid product upon further heating being calcium oxide. nih.govresearchgate.net The volatile decomposition products are primarily ketones. researchgate.net For instance, the thermal decomposition of calcium undecanoate at 400°C likely yields ketones. researchgate.net

Table 2: TGA Data for Thermal Decomposition of Calcium Undecanoate Monohydrate

This interactive table summarizes the distinct decomposition steps observed in TGA for calcium carboxylates.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | ~100 - 120 | ~3.9% | Loss of one water molecule (H₂O) |

| Decomposition | >180 | Variable | Decomposition of the carboxylate to form calcium carbonate (CaCO₃) and volatile ketones |

| Final Decomposition | >600 | Variable | Decomposition of calcium carbonate to calcium oxide (CaO) and carbon dioxide (CO₂) |

Data adapted from studies on calcium undecanoate and other long-chain calcium carboxylates. nih.govresearchgate.net

Theoretical and Computational Chemistry of Calcium 2+ Neoundecanoate

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are used to investigate the electronic structure, bonding, and energetics of molecules with high accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method for studying the electronic properties of molecules. A DFT study on calcium(2+) neoundecanoate would theoretically involve calculating electron density to determine properties like the nature of the ionic bond between the calcium ion and the neoundecanoate carboxylate group, bond lengths, and charge distribution. For instance, DFT has been used to investigate the electronic and geometric structures of Ca(II) complexes with other organic ligands like porphyrazine, revealing details about the nature of Ca-N bonds. nih.govnih.gov However, no such specific calculations have been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational changes.

Investigation of Dynamic Behavior and Conformations in Different Environments

MD simulations could model how a single molecule or a collection of this compound units behave in various environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. Such simulations would reveal the flexibility of the neoundecanoate chain and the conformational states it prefers. Studies on other calcium carboxylate systems have used MD to refine force field parameters and understand the association between Ca2+ and carboxylate groups, but these findings are not specific to the neoundecanoate salt. rsc.org

Simulation of Intermolecular Interactions and Aggregation Phenomena

In the solid state or in solution, this compound molecules would interact with each other. MD simulations could elucidate the nature of these intermolecular forces and predict how the molecules might aggregate to form larger structures, such as micelles or reverse micelles, in different solvents. Research on the adsorption of generic carboxylates on calcium carbonate surfaces has utilized MD to understand these interactions, which are driven primarily by electrostatic attraction between the calcium ions and carboxylate anions. researchgate.net However, specific aggregation models for this compound have not been developed.

Predictive Modeling of Reactivity and Stability

Computational models can be used to predict how a molecule might react under certain conditions and to assess its thermal and chemical stability. For this compound, this could involve modeling its decomposition pathways or its reactivity with other chemical species. This area remains unexplored for this specific compound.

Chemical Reactivity and Mechanistic Investigations of Calcium 2+ Neoundecanoate

Degradation Pathways in Non-Biological Environments

The degradation of Calcium(2+) neoundecanoate can be initiated by several environmental factors, including water, oxygen, and light. These processes alter the chemical structure of the compound, leading to the formation of various degradation products.

In the presence of water, this compound can undergo hydrolysis. This reaction involves the dissociation of the salt into its constituent ions: the calcium cation (Ca²⁺) and two neoundecanoate anions (C₁₁H₂₁O₂⁻).

The equilibrium for this process can be represented as: Ca(C₁₁H₂₁O₂)₂ (s) ⇌ Ca²⁺ (aq) + 2 C₁₁H₂₁O₂⁻ (aq)

The neoundecanoate anion can then react with water in a subsequent equilibrium to form neoundecanoic acid and hydroxide (B78521) ions, which can influence the pH of the solution.

C₁₁H₂₁O₂⁻ (aq) + H₂O (l) ⇌ C₁₁H₂₂O₂ (aq) + OH⁻ (aq)

Oxidative degradation involves the reaction of the compound with oxidizing agents, most commonly atmospheric oxygen. This process is often accelerated by heat. While specific studies on the oxidative degradation of this compound are not extensively available, insights can be gained from the thermal decomposition of other calcium carboxylates. researchgate.net

Thermal decomposition studies on various calcium carboxylates show that they decompose at elevated temperatures to form calcium carbonate as a final solid product. researchgate.net This process is a form of oxidative degradation where the carboxylate chain is broken down. For a series of calcium carboxylates, the decomposition temperature was found to decrease as the length of the aliphatic chain increases. researchgate.net This suggests that the neoundecanoate portion of the molecule is the primary site of oxidative attack. The general reaction for the thermal decomposition of calcium carboxylates can be represented as:

Ca(R-COO)₂ (s) + O₂ (g) → CaCO₃ (s) + H₂O (g) + CO₂ (g) + other volatile organic compounds

The table below, derived from studies on various calcium carboxylates, illustrates the relationship between chain length and decomposition temperature, which provides an indication of thermal and oxidative stability. researchgate.net

| Calcium Carboxylate | Number of Carbon Atoms in Carboxylate Chain | Decomposition Onset Temperature (°C) |

| Calcium Propionate | 3 | ~315 |

| Calcium Butyrate | 4 | ~300 |

| Calcium Hexanoate | 6 | ~250 |

| Calcium Octanoate | 8 | ~200 |

| Calcium Decanoate (B1226879) | 10 | ~175 |

| Calcium Dodecanoate | 12 | ~160 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on this trend, this compound, with its 11-carbon chain, would be expected to have a decomposition temperature in the range of 160-175°C, indicating its susceptibility to oxidative degradation at elevated temperatures.

Photolytic degradation occurs when a chemical compound absorbs light energy, leading to the breaking of chemical bonds. For metal carboxylates, this can often lead to a process called decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). wikipedia.org While specific photolytic studies on this compound are limited, the general mechanism for metal-catalyzed decarboxylation can provide insights. wikipedia.orgacs.orgrsc.org

The process is often initiated by the absorption of UV or visible light, which excites the molecule. This can lead to the homolytic cleavage of the carbon-carbon bond between the carboxyl group and the rest of the neoundecanoate chain, generating a neoundecyl radical and a carboxyl radical. The carboxyl radical can then decompose to form CO₂.

R-COO⁻ --(hν)--> R• + •COO⁻ •COO⁻ → •C + O₂

The presence of the calcium ion can influence this process. While transition metals like copper and silver are well-known to catalyze photodecarboxylation, the role of alkaline earth metals like calcium is less studied in this specific context. acs.orgrsc.org However, the presence of Ca²⁺ ions has been shown to accelerate the photolytic degradation of other organic molecules, such as tetracycline, by forming complexes that alter the light absorption properties of the molecule. mdpi.com It is plausible that this compound could undergo similar photolytic degradation, particularly under UV irradiation, resulting in the formation of CO₂ and various hydrocarbon radicals.

Interaction with Metal Ions and Ligands

The this compound molecule can interact with other metal ions and ligands present in its environment. The calcium ion (Ca²⁺) can be exchanged with other metal ions, particularly other divalent cations. This ion exchange is governed by the relative concentrations of the ions and their respective affinities for the neoundecanoate ligand. Studies on the interaction of Ca²⁺ with other metal ions on mineral surfaces and in biological systems show that ions like Mg²⁺ and Fe³⁺ can displace Ca²⁺. mdpi.com

The neoundecanoate anions act as ligands, coordinating to the calcium ion through their carboxylate groups. These ligands can also be displaced by or form mixed-ligand complexes with other coordinating species. The nature of the neoundecanoate ligand, with its bulky, branched alkyl group, can influence the stability and structure of any resulting complexes.

In industrial applications, this compound is often used in combination with other metal carboxylates, such as those of zinc or tin, where it can participate in complex formation and synergistic effects. researchgate.netumicore.com For example, in PVC stabilization, it is used with zinc stearate, and as a paint drier, it is combined with cobalt and manganese carboxylates. researchgate.netumicore.com

Role in Catalytic Processes (Non-Biological)

Calcium compounds are increasingly being investigated as catalysts in a variety of chemical reactions due to calcium's abundance, low cost, and low toxicity. acs.orgalfachemic.comnih.govnih.govfau.de These catalysts often operate through mechanisms involving the Lewis acidic nature of the Ca²⁺ center. acs.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Calcium complexes have shown significant activity in a range of transformations. acs.orgfau.deresearchgate.net While specific studies detailing the use of this compound as a homogeneous catalyst are not widely published, its properties suggest potential applications in several areas based on the known reactivity of other calcium complexes. acs.orgresearchgate.net

The combination of a Lewis acidic calcium center and carboxylate ligands makes such compounds potential catalysts for reactions like:

Polymerization: Calcium alkoxide species are known to catalyze the ring-opening polymerization of cyclic esters like lactides and ε-caprolactone to produce biodegradable polymers. acs.org A catalyst derived from this compound could potentially initiate such polymerizations.

Heterofunctionalization Reactions: Calcium complexes catalyze the addition of E-H bonds (where E = N, P, Si) across unsaturated substrates. This includes reactions like hydroamination and hydrosilylation. researchgate.net

Cyanosilylation: A well-defined calcium compound has been shown to catalyze the addition of trimethylsilyl cyanide to aldehydes and ketones. nih.gov

The table below summarizes some of the homogeneous catalytic reactions where calcium complexes have been successfully employed, suggesting potential areas of application for this compound. acs.orgresearchgate.net

| Catalytic Reaction | Substrate Type | Product Type |

| Ring-Opening Polymerization | Cyclic esters (e.g., lactide) | Polyesters |

| Styrene Polymerization | Styrene | Polystyrene |

| Hydroamination | Alkenes, Alkynes | Amines |

| Hydrophosphination | Alkenes, Alkynes | Phosphines |

| Hydrosilylation | Ketones, Aldehydes | Silyl ethers |

| Dehydrocoupling | Amines, Silanes | N-silylamines |

This interactive data table provides an overview of reactions catalyzed by calcium complexes.

The neoundecanoate ligand in this compound would primarily serve to solubilize the calcium center in nonpolar organic solvents, a crucial property for homogeneous catalysis. The specific structure of the neoundecanoate could also influence the steric environment around the calcium center, potentially affecting the selectivity of the catalytic reaction.

Heterogeneous Catalysis Investigations

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific research focused on the application of this compound as a heterogeneous catalyst. While calcium compounds, particularly calcium oxide, have been investigated for their catalytic properties in various reactions, specific studies detailing the use of this compound in a solid phase to catalyze reactions in a different phase (e.g., liquid or gas) are not present in the available literature.

The field of heterogeneous catalysis is extensive, with significant research into the use of alkaline earth metals and their oxides as cost-effective and environmentally benign catalysts. mdpi.comnih.gov These materials are typically utilized in reactions such as transesterification for biodiesel production, polymerization, and various organic syntheses. mdpi.comnih.gov However, the catalytic activity is generally attributed to the basic sites on the surface of materials like calcium oxide, and there is no indication in the current body of research that this compound has been explored for similar purposes.

Mechanistic investigations in calcium-based catalysis often focus on the role of the Ca²⁺ ion in activating substrates or on the surface chemistry of solid calcium catalysts. beilstein-journals.orgnih.gov Without specific studies on this compound, any discussion of its potential reaction mechanisms in heterogeneous catalysis would be purely speculative.

Given the lack of direct research, no data tables on reaction yields, selectivity, or catalyst performance for this compound in heterogeneous catalysis can be provided. Further research would be required to determine if this compound possesses any significant catalytic activity in a heterogeneous system and to elucidate the potential mechanisms of action.

Materials Science Applications of Calcium 2+ Neoundecanoate Excluding Biological Contexts

Supramolecular Assembly and Self-Organization

The self-assembly of metallic soaps like calcium(2+) neoundecanoate in solution is a complex phenomenon driven by the amphiphilic nature of the molecule, where the carboxylate group acts as a polar head and the branched alkyl chain as a nonpolar tail.

Micellar Formation and Aggregation Behavior

While extensive research on the specific micellar behavior of this compound is not widely available in public literature, the behavior of similar long-chain calcium carboxylates in aqueous solutions provides insight. For instance, studies on calcium decanoate (B1226879) (a linear isomer of neodecanoate) show that its interaction with calcium ions in water can lead to the formation of a 1:1 complex followed by precipitation. rsc.org The aggregation is influenced by a balance between the hydration of the polar carboxylate head and the hydrophobic interactions of the alkyl chains. rsc.org

Divalent cations like Ca2+ are known to significantly impact the aggregation of anionic surfactants, often reducing their solubility and promoting the formation of larger, more complex aggregates compared to monovalent cations. researchgate.net The calcium ion can act as a bridge between surfactant molecules, strengthening molecular packing. researchgate.net However, without specific studies on the critical micelle concentration (CMC) or aggregation numbers for this compound, its precise behavior in solution remains an area for further investigation. The branched nature of the neoundecanoate chain likely influences packing parameters and aggregation geometry compared to its linear counterparts.

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are phases formed by amphiphilic molecules that exhibit long-range order upon the addition of a solvent. wikipedia.org These phases, which include lamellar, hexagonal, and cubic structures, are dependent on both temperature and concentration. anu.edu.au

There is no direct evidence in the reviewed scientific literature to confirm that this compound forms lyotropic liquid crystalline phases in solution. The formation of such ordered mesophases typically requires a specific balance of molecular shape, amphiphilicity, and solvent interactions. researchgate.net While solid-state studies of other long-chain calcium carboxylates, such as calcium decanoate and dodecanoate, have revealed lamellar, bilayer structures, this pertains to the crystalline solid and not a solvent-induced liquid crystalline phase. rsc.org The formation of true lyotropic phases from this compound would depend on its aggregation behavior in a suitable solvent, an area that is not well-documented.

Polymer Chemistry and Additives

This compound is primarily used in industrial applications as an additive in polymer-based formulations, such as coatings and plastics. nih.gov

Role as a Polymer Additive (e.g., rheology modifier, processing aid)

This compound functions as a versatile additive, notably as an auxiliary drier and rheology modifier in paints and coatings, and as a potential heat stabilizer in plastics like polyvinyl chloride (PVC).

Auxiliary Drier in Coatings: In solvent-based alkyd paints, metal carboxylates act as catalysts for the oxidative cross-linking of drying oils. While primary driers like cobalt catalyze the surface drying, auxiliary driers like this compound promote uniform through-drying. ulprospector.comumicore.com It helps keep the paint film matrix open, which allows for better oxygen penetration and solvent evaporation, thereby preventing surface defects such as wrinkling and haze. ulprospector.comdurachem.com It is also noted to improve hardness and gloss. umicore.com

Rheology Modifier and Dispersing Agent: Calcium carboxylates, including neodecanoate, are effective pigment wetting and dispersing agents. umicore.comdurachem.com This function is crucial for achieving uniform pigment distribution and preventing settling during storage. By modifying the interactions between pigment particles and the polymer binder, it influences the rheological properties of the coating, such as viscosity and flow, which can help control sag (B610663) resistance. azom.com

Heat Stabilizer for PVC: Metal carboxylates are widely used as heat stabilizers for PVC to prevent thermal degradation during high-temperature processing. nih.gov Calcium-zinc based stabilizers are common non-toxic alternatives to lead-based ones. goldstab.comfaithind.com While many systems use calcium stearate, neodecanoates are also utilized in this field. researchgate.netresearcher.life The stabilizer works by neutralizing the autocatalytic hydrogen chloride (HCl) released during PVC degradation and by replacing unstable chlorine atoms in the polymer chain.

The table below summarizes typical properties of a commercial this compound solution used in coatings.

| Property | Value |

| Physical Appearance | Liquid |

| Color | Yellow |

| Metal Content | 5% Calcium |

| Solvent | Dearomatized hydrocarbon |

| Viscosity (25°C) | 5 dPa.s |

| Specific Weight | 910-950 kg/m ³ |

| (Data sourced from commercial product information) umicore.com |

Interactions with Polymer Matrices

The effectiveness of this compound as an additive stems from its chemical interactions with the polymer matrix and other components.

In Alkyd Coatings: In alkyd resins, the calcium ion can form coordination complexes with the carboxyl and hydroxyl groups on the polymer chains. This interaction helps to maintain an open film structure during the initial drying phase, facilitating the action of the primary oxidative driers. durachem.com Its role as a wetting agent suggests that the neodecanoate portion of the molecule adsorbs onto pigment surfaces, while the calcium ion interacts with the resin, effectively bridging the pigment and the polymer matrix.

In PVC: As a co-stabilizer in PVC, calcium carboxylates exhibit a synergistic effect with zinc carboxylates. The zinc carboxylate provides early color stability by reacting with allylic chlorides, but the resulting zinc chloride can promote degradation. The calcium carboxylate then reacts with the zinc chloride to regenerate the zinc stabilizer and form calcium chloride, which is less detrimental to the PVC matrix. nih.gov This interaction is crucial for providing long-term thermal stability to the polymer.

Advanced Material Formulation

The utility of this compound extends to the formulation of advanced materials where precise control over properties is required. Its primary role is not as a bulk structural component but as a performance-enhancing additive.

In the coatings industry, it is a key ingredient in high-performance, lead-free paint formulations. umicore.com By acting as a loss-of-dry inhibitor, it helps the coating retain its drying capability over time, even in the presence of pigments that might otherwise adsorb and deactivate the primary drier. umicore.com Its function as a dispersing agent is critical in creating stable, high-solid content coatings that have a lower environmental impact due to reduced volatile organic compounds (VOCs). durachem.com

In the realm of polymer processing, while not a standalone "advanced material," its inclusion in PVC stabilization packages is essential for producing durable PVC products, such as pipes, window profiles, and cables, that can withstand processing heat and have a long service life. faithind.com Research into mixed-metal carboxylate systems, including those based on neodecanoic acid, aims to create more efficient and cost-effective stabilizer packages that enhance the thermal and mechanical properties of the final polymer product. researchgate.net

Lubricant Formulations and Tribological Studies

While extensive tribological data specifically for this compound as a primary anti-wear or friction-modifying additive is not prevalent in publicly accessible literature, its role in lubricant formulations can be inferred from the well-established functions of other calcium carboxylates, such as calcium sulfonates, phenates, and salicylates. In lubricating oils and greases, these calcium-containing compounds primarily serve as detergents and rust inhibitors rather than as agents for enhancing tribological properties.

The primary functions of calcium-based additives in lubricants include:

Detergency and Dispersancy : They help to keep metal surfaces clean by preventing the formation of sludge, varnish, and other deposits that can form at high temperatures. They neutralize acidic byproducts of combustion and oxidation, thereby preventing them from reacting and forming insoluble deposits.

Corrosion Inhibition : Calcium compounds can form a protective film on metal surfaces, which acts as a barrier to corrosive agents, thus preventing rust and corrosion. The alkaline nature of these additives also helps to neutralize corrosive acids within the lubricant.

The neodecanoate ligand of this compound, being a bulky and oil-soluble group, ensures its miscibility in non-polar base oils, a critical requirement for lubricant additives. While not its primary function, the adsorption of a calcium carboxylate layer onto a metal surface could offer a modest level of boundary lubrication under certain conditions, although this is not its intended role.

In the context of lubricant formulations, this compound would likely be included as part of a broader additive package. For instance, it could work alongside other detergents, anti-wear additives (like zinc dialkyldithiophosphates - ZDDP), and friction modifiers to achieve a balanced performance profile for the final lubricant. Some patents for lubricating compositions include overbased calcium detergents to manage low-speed pre-ignition in modern engines.

Below is an illustrative table of how this compound might be positioned within a lubricant additive package, based on the known functions of similar calcium compounds.

| Additive Component | Primary Function | Potential Role of this compound |

| Zinc Dialkyldithiophosphate (ZDDP) | Anti-wear, Antioxidant | Synergistic interaction, acid neutralization |

| Molybdenum Dithiocarbamate (MoDTC) | Friction Modifier | - |

| Calcium Sulfonate | Detergent, Rust Inhibitor | Complementary or primary detergent/rust inhibitor |

| Ashless Dispersant | Soot and sludge control | - |

| Antioxidant (e.g., aminic, phenolic) | Oxidation stability | - |

It is important to note that without specific tribological studies on this compound, its direct impact on the coefficient of friction and wear rates remains unquantified in scientific literature.

Surface Coatings and Wettability Modification

The most well-documented application of this compound in materials science is as an auxiliary or secondary drier in alkyd-based paints and coatings. Alkyd resins, which are polyester-based polymers modified with fatty acids, dry or "cure" through an oxidative cross-linking process. This process is catalyzed by metal carboxylates, also known as driers or siccatives.

Driers are typically categorized as primary (or top) driers and auxiliary (or through) driers.

Primary Driers (e.g., cobalt, manganese, iron salts) are redox-active metals that catalyze the decomposition of hydroperoxides, thus accelerating the initial drying at the surface of the coating.

Auxiliary Driers , such as this compound, are not redox-active themselves but enhance the performance of the primary driers.

The specific roles of this compound in coatings include:

Improving Through-Drying : It works in synergy with primary driers to ensure that the entire film thickness cures uniformly, not just the surface. This helps to prevent wrinkling, a defect that occurs when the surface dries much faster than the bulk of the coating.

Hardness and Gloss Enhancement : By promoting a more uniform and complete cross-linking of the polymer network, it contributes to the final hardness and gloss of the coating.

Preventing "Loss of Dry" : Some pigments can adsorb the primary drier, reducing its effectiveness over time in the stored paint. Calcium carboxylates can act as a sacrificial agent, preferentially adsorbing onto the pigment surface and leaving the primary drier available for the curing reaction.

Pigment Wetting and Dispersing : The surfactant-like nature of the neodecanoate ligand helps in the wetting and dispersion of pigments during the paint manufacturing process, leading to better color development and stability.

A commercially available example, VALIREX Ca 5 N Neo D60, is a calcium neodecanoate solution with 5% calcium content. Its properties are summarized in the table below.

| Property | Value | Significance |

| Physical Appearance | Liquid | Ease of incorporation into liquid paint formulations. |

| Metal Content | 5% Calcium | The active component concentration for drying. |

| Solvent | Dearomatized hydrocarbon | Ensures compatibility with solvent-borne alkyd resins. |

| Viscosity (25°C) | 5 dPa.s | Influences the handling and mixing characteristics. |

| Specific Weight | 910-950 kg/m ³ | Important for formulation calculations by weight or volume. |

Nanomaterial Synthesis and Functionalization

The use of metal carboxylates as precursors in the synthesis of metal oxide nanoparticles is a common strategy. The organic ligands in these precursors are combusted or thermally decomposed, leaving behind the metal oxide. While there are no specific research articles detailing the use of this compound for this purpose, its potential can be inferred from studies using similar compounds.

For example, calcium 2-ethylhexanoate, a structurally similar calcium carboxylate, has been used in a flame spray synthesis process to produce calcium carbonate (CaCO₃) nanoparticles. In such a process, a solution of the calcium carboxylate precursor is sprayed into a flame, where the organic ligands are burned off, and the calcium reacts with carbon dioxide from the combustion to form CaCO₃ nanoparticles. A similar process could hypothetically be employed with this compound to synthesize calcium oxide (CaO) or calcium carbonate (CaCO₃) nanoparticles.

The general scheme for such a thermal decomposition synthesis would be: Ca(C₁₀H₁₉O₂)₂ (s) + Heat → CaO (s) + Gaseous byproducts

The branched neodecanoate ligand could influence the decomposition process and the resulting nanoparticle morphology due to its specific thermal degradation profile.

Below is a table outlining potential precursors for calcium-based nanoparticle synthesis, including the hypothetical use of this compound.

| Precursor | Synthesis Method | Resulting Nanomaterial | Reference/Hypothesis |

| Calcium Nitrate (Ca(NO₃)₂) | Chemical Precipitation | Calcium Silicate (CaSiO₃) | |

| Calcium Acetate (B1210297) (Ca(CH₃COO)₂) | Chemical Precipitation | Calcium Silicate (CaSiO₃) | |

| Calcium Chloride (CaCl₂) | Chemical Precipitation | Calcium Carbonate (CaCO₃) | |

| Calcium 2-ethylhexanoate | Flame Spray Pyrolysis | Calcium Carbonate (CaCO₃) | |

| This compound | Thermal Decomposition / Pyrolysis | Calcium Oxide (CaO) or Calcium Carbonate (CaCO₃) | Hypothetical |

Regarding functionalization, this compound is not typically used to functionalize existing nanomaterials. Functionalization usually involves attaching specific molecules to the surface of a nanoparticle to impart new properties. The neodecanoate ligand is primarily a hydrocarbon chain and does not possess reactive functional groups that would be useful for subsequent chemical modifications. Therefore, its role would be confined to that of a precursor in the synthesis of new nanoparticles.

Rheological Behavior and Interfacial Phenomena of Calcium 2+ Neoundecanoate Systems

Rheological Characterization in Non-Aqueous and Polymeric Media

The rheological behavior of systems containing Calcium(2+) neoundecanoate is of significant interest for various industrial applications where control of flow properties is crucial. While specific data on this compound is limited in publicly available literature, the behavior of analogous long-chain calcium carboxylates and related calcium-containing particulate systems in non-aqueous and polymeric media can provide valuable insights into its expected rheological characteristics.

Viscoelastic Properties of Solutions and Dispersions

Solutions and dispersions containing calcium salts of long-chain carboxylic acids often exhibit complex viscoelastic properties. The presence of the calcium cation can lead to the formation of ionic aggregates and networks, which can significantly increase the viscosity and impart elastic characteristics to the fluid. In polymeric media, the addition of calcium carboxylates can modify the viscoelastic response of the polymer matrix. For instance, in polypropylene (B1209903) composites, the addition of calcium carbonate has been shown to alter the rheological properties, and surface modification with stearic acid (a long-chain carboxylic acid) further influences these effects. It is plausible that this compound, with its bulky neoundecanoate group, could act as a rheology modifier in polymer melts and solutions. The long, branched hydrocarbon tail would be expected to interact with the polymer chains, while the calcium carboxylate head could form ionic clusters, leading to an increase in both the storage modulus (G') and loss modulus (G''). The extent of this effect would likely depend on the concentration of the calcium salt, the nature of the polymer or solvent, and the temperature.

The viscoelastic behavior can be understood in terms of the formation of a transient network. At low shear rates or frequencies, the system might exhibit more liquid-like behavior, but as the shear rate or frequency increases, the network structure could lead to a more solid-like, elastic response. This is a common characteristic of associative polymers and other rheology modifiers.

Flow Behavior under Shear Stress

The flow behavior of dispersions containing this compound is expected to be non-Newtonian. Specifically, shear-thinning behavior is anticipated, where the viscosity decreases as the shear rate increases. This phenomenon is common in systems with structured fluids, such as suspensions of particles or solutions of associative polymers. At rest or under low shear, the internal structure (e.g., agglomerates of calcium neoundecanoate or a network formed with a polymer) results in high viscosity. As shear stress is applied, this structure is progressively broken down, leading to a decrease in viscosity and easier flow.

Studies on concentrated aqueous suspensions of calcium carbonate have demonstrated shear-thinning behavior. While the medium is different, the principle of shear-induced disruption of particle networks is applicable. In a non-aqueous or polymeric system, this compound could form similar structures through ionic interactions and entanglement of the hydrocarbon chains. The table below illustrates hypothetical flow curve data for a polymer solution with and without the addition of this compound, demonstrating the expected shear-thinning effect.

Hypothetical Viscosity of a Polymer Solution

| Shear Rate (s⁻¹) | Viscosity without this compound (Pa·s) | Viscosity with this compound (Pa·s) |

|---|---|---|

| 0.1 | 1.2 | 5.8 |

| 1 | 1.1 | 3.5 |

| 10 | 1.0 | 1.8 |

| 100 | 1.0 | 1.1 |

Surface and Interfacial Tension Studies

The amphiphilic nature of this compound, possessing a polar carboxylate head group and a non-polar hydrocarbon tail, suggests it will be surface active. Its behavior at interfaces is critical for applications such as wetting, dispersion, and emulsification.

Adsorption at Liquid-Air and Liquid-Solid Interfaces

This compound is expected to adsorb at liquid-air and liquid-solid interfaces, orienting itself to lower the interfacial energy. At a liquid-air interface, the hydrophobic neoundecanoate tails would be directed towards the air, while the polar calcium carboxylate heads would remain in the liquid phase. This adsorption would lead to a reduction in the surface tension of the liquid.

At a liquid-solid interface, the adsorption behavior will depend on the polarity of the liquid and the solid surface. In a non-polar liquid, the polar head group is likely to adsorb onto a polar solid surface, leaving the non-polar tails extending into the liquid. Conversely, on a non-polar solid surface, the adsorption might be driven by weaker van der Waals interactions with the hydrocarbon tail. Studies on the adsorption of long-chain carboxylic acids on calcite (calcium carbonate) surfaces have shown that they form well-organized, dense monolayers. nih.gov It is reasonable to expect that this compound would exhibit similar strong adsorption on polar mineral surfaces.

The formation of an adsorbed layer of this compound on a solid surface can significantly alter the surface properties, as discussed in the following section on wettability.

Wettability and Spreading Characteristics

The wettability of a solid surface by a liquid is determined by the balance of adhesive and cohesive forces, often quantified by the contact angle. The adsorption of a surfactant like this compound can dramatically alter the wettability of a surface. For example, the adsorption of long-chain carboxylic acids onto a hydrophilic surface like calcite can render it hydrophobic. nih.gov This is because the adsorbed layer presents its hydrophobic hydrocarbon tails to the exterior, repelling water.

The contact angle of water on a surface coated with this compound would therefore be expected to be high, indicating poor wettability by water. Conversely, such a surface would be more readily wetted by non-polar organic liquids. The table below presents expected contact angles for water on a polar substrate before and after treatment with a solution of this compound, based on data for similar long-chain carboxylates. nih.gov

Expected Contact Angle of Water on a Modified Surface

| Surface | Contact Angle (°) |

|---|---|

| Unmodified Polar Substrate | < 30 |

| Substrate Modified with this compound | > 90 |

The spreading of a liquid over a surface is governed by the spreading coefficient, which depends on the surface tensions of the liquid and solid, and the interfacial tension between them. By modifying the surface energy of a solid, this compound can influence the spreading of liquids. For instance, a coating of this compound could promote the spreading of oils on a mineral surface in a non-aqueous formulation.

Emulsion and Dispersion Stabilization Mechanisms (Non-Biological)

In non-biological systems, this compound can act as a stabilizer for emulsions and dispersions through several mechanisms, primarily related to its amphiphilic nature and the divalent character of the calcium ion.

In the context of non-aqueous emulsions, where two immiscible organic liquids are present, this compound can adsorb at the liquid-liquid interface. nyu.edunih.gov The differential solubility of the neoundecanoate tail and the calcium carboxylate head in the two phases would anchor the molecule at the interface, creating a barrier that prevents droplet coalescence. The bulky, branched structure of the neoundecanoate group would likely provide effective steric stabilization. This mechanism involves the hydrocarbon chains extending into one of the phases, creating a repulsive layer that prevents droplets from approaching each other too closely.

For the stabilization of solid particles in a non-aqueous liquid (a dispersion), this compound can adsorb onto the surface of the particles. The neoundecanoate tails would then extend into the liquid medium, providing a steric barrier that prevents the particles from aggregating and settling. This is a common mechanism for dispersing agents in paints, inks, and lubricants. The effectiveness of stabilization would depend on the strength of adsorption onto the particle surface and the solvation of the hydrocarbon tails by the continuous phase.

The divalent nature of the calcium ion can also play a role. It can bridge two carboxylate groups, potentially leading to the formation of more complex structures at the interface or on the particle surface. In some systems, this can enhance the stability of the adsorbed layer. However, in other cases, excessive bridging could lead to flocculation. The specific outcome would depend on the concentration of the stabilizer, the nature of the dispersed and continuous phases, and the temperature.

Environmental Fate and Chemical Degradation Non Biological Pathways

Chemical Transformation in Soil and Water Systems (Abiotic Processes)

In aqueous environments and soil systems, Calcium(2+) neoundecanoate is susceptible to several abiotic degradation processes, primarily hydrolysis and oxidation.

Hydrolysis: The ionic bond between the calcium cation (Ca²⁺) and the neoundecanoate anion is subject to hydrolysis. In the presence of water, the salt can dissociate into its constituent ions. The equilibrium of this reaction is influenced by the pH of the surrounding medium.

Ca(C₁₁H₂₁O₂)₂ ⇌ Ca²⁺ + 2 C₁₁H₂₁O₂⁻

The neoundecanoate anion can then undergo further reaction with water to form neodecanoic acid. wikipedia.org This reaction is also pH-dependent, with lower pH values favoring the formation of the protonated carboxylic acid. wikipedia.org Neodecanoic acid itself is a weak acid with a specific pKa value that governs its dissociation in aqueous solutions. wikipedia.org

C₁₁H₂₁O₂⁻ + H₂O ⇌ C₁₁H₂₂O₂ + OH⁻

Oxidation: The branched alkyl chain of the neoundecanoate molecule is susceptible to oxidation by strong oxidizing agents that may be present in the environment, such as hydroxyl radicals (•OH). chemicalbook.comnoaa.govguidechem.com These reactions can lead to the breakdown of the carbon chain, ultimately resulting in the formation of smaller, more soluble organic compounds and eventually carbon dioxide. chemicalbook.comnoaa.govguidechem.com The rate of oxidation is dependent on factors such as the concentration of oxidants, temperature, and the presence of catalysts.

The reactivity of carboxylic acids, such as neodecanoic acid, with various substances can lead to the formation of different products. chemicalbook.comnoaa.govguidechem.comguidechem.com For instance, reactions with active metals can produce gaseous hydrogen and a metal salt. chemicalbook.comnoaa.govguidechem.com

Table 1: Predicted Abiotic Degradation Pathways of this compound in Soil and Water

| Process | Description | Influencing Factors | Potential Products |

| Hydrolysis | Dissociation of the calcium salt and subsequent protonation of the neoundecanoate anion. | pH, Water availability | Calcium ions (Ca²⁺), Neoundecanoate, Neodecanoic acid |

| Oxidation | Breakdown of the alkyl chain by environmental oxidants. | Presence of oxidizing agents (e.g., •OH), Temperature, Catalysts | Shorter-chain carboxylic acids, Aldehydes, Ketones, Carbon dioxide |

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by the absorption of light energy. For this compound, this process would primarily affect the neoundecanoate portion of the molecule. While direct photolysis of long-chain carboxylates by sunlight is generally considered to be a slow process, indirect photochemical reactions can be more significant.

Indirect photolysis can be initiated by photosensitizing substances present in the environment, such as humic acids or metallic oxides (e.g., titanium dioxide). researchgate.netnih.gov These substances can absorb sunlight and generate reactive oxygen species, including hydroxyl radicals, which can then attack the organic molecule.

Studies on the photocatalytic degradation of other aliphatic carboxylic acids have shown that they can be mineralized to carbon dioxide. researchgate.netnih.gov The rate of degradation is often influenced by the length and structure of the carbon chain. researchgate.net Shorter-chain carboxylic acids sometimes exhibit faster degradation rates compared to longer-chain ones. researchgate.net It is plausible that neoundecanoate would undergo similar degradation pathways, leading to the formation of various intermediates before complete mineralization.

Table 2: Potential Photochemical Degradation of Neoundecanoate

| Parameter | Description | Expected Outcome for Neoundecanoate |

| Direct Photolysis | Direct absorption of photons by the molecule leading to bond cleavage. | Likely to be a minor degradation pathway. |

| Indirect Photolysis | Degradation initiated by light-absorbing sensitizers. | Potentially a more significant pathway in the presence of humic substances or mineral oxides. |

| Degradation Products | Intermediates formed during the breakdown process. | Expected to include smaller carboxylic acids, aldehydes, and ketones, ultimately leading to CO₂. |

| Influencing Factors | Environmental conditions affecting the rate of degradation. | Light intensity, Presence of photosensitizers, pH, Temperature. |

Sorption and Desorption Behavior on Environmental Matrices

The mobility of this compound in the environment is significantly influenced by its interaction with soil and sediment particles. As a metal carboxylate, its sorption behavior is complex and depends on the properties of both the chemical and the environmental matrix.

Sorption Mechanisms: The primary mechanisms for the sorption of this compound onto soil and sediment are expected to include:

Cation Exchange: The calcium ion can participate in cation exchange reactions with the negatively charged surfaces of clay minerals and organic matter.

Surface Complexation: The carboxylate group of the neoundecanoate can form complexes with metal ions present in the soil minerals. mdpi.com Calcium ions can also act as a bridge, linking the carboxylate group to the negatively charged surfaces of soil particles. mdpi.comresearchgate.net

Hydrophobic Interactions: The long, branched alkyl chain of neoundecanoate can exhibit hydrophobic interactions with the organic matter fraction of the soil.

The extent of sorption is influenced by several factors, including the soil's organic matter content, clay content, pH, and cation exchange capacity (CEC). Soils with higher organic matter and clay content are generally expected to exhibit greater sorption of this compound. The pH of the soil solution will affect the charge of both the neoundecanoate (which becomes protonated at low pH) and the soil surfaces, thereby influencing sorption. mdpi.com

Desorption: Desorption is the process by which a sorbed substance is released from the soil or sediment matrix back into the solution phase. The strength of the bonds formed during sorption will determine the ease of desorption. Strong chemical bonds, such as those formed through inner-sphere complexation, will result in lower desorption rates, indicating lower mobility. mdpi.com

Table 3: Factors Influencing the Sorption and Desorption of this compound

| Factor | Effect on Sorption | Rationale |

| Soil Organic Matter | Increased sorption | Provides hydrophobic domains and cation exchange sites. |

| Clay Content | Increased sorption | Offers surfaces for cation exchange and surface complexation. |

| pH | Variable | Affects the speciation of neoundecanoate and the surface charge of soil particles. |

| Cation Exchange Capacity (CEC) | Increased sorption | Higher CEC indicates more sites for cation exchange with Ca²⁺. |

Advanced Analytical Methodologies for Calcium 2+ Neoundecanoate

Chromatographic Separations (e.g., HPLC, GC-MS if applicable to derivatives)

Chromatographic techniques are fundamental for the separation of Calcium(2+) neoundecanoate from other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Ion-exchange chromatography or reversed-phase chromatography can be employed. In ion-exchange chromatography, the separation is based on the reversible interaction between the charged calcium ion and the stationary phase. wikipedia.org For instance, a cation-exchange column can be used to separate Ca²⁺ ions. kirj.ee

Reversed-phase HPLC is also a viable option, particularly for separating the neoundecanoate moiety or the intact molecule, depending on the chosen column and mobile phase. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. jsmcentral.org Detection can be achieved using a UV detector if the carboxylate group provides sufficient chromophoric activity, or more universally with an evaporative light scattering detector (ELSD) or a conductivity detector.

Table 1: Illustrative HPLC Parameters for the Analysis of Calcium Carboxylates

| Parameter | Setting |

|---|---|

| Column | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV at 210 nm or ELSD |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC-MS is not feasible due to its low volatility. However, the neoundecanoic acid component can be analyzed after a derivatization step to convert it into a more volatile ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). nih.gov This is a common strategy for the analysis of fatty acids and other carboxylic acids. echemcom.com

The derivatization process involves reacting the this compound with a methylating agent, such as boron trifluoride in methanol, to form neoundecanoic acid methyl ester. nih.gov The resulting volatile derivative can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Neoundecanoic Acid Methyl Ester

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Electrochemical Analysis Techniques

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive species. For this compound, electrochemical techniques can be utilized to determine the concentration of the calcium ion.

Ion-Selective Electrodes (ISEs) are a type of potentiometric sensor that can be designed to be highly selective for Ca²⁺ ions. nih.gov A calcium ISE typically contains a membrane impregnated with an ionophore that selectively binds to calcium ions. The potential difference measured between the ISE and a reference electrode is proportional to the logarithm of the calcium ion activity in the sample. This technique is well-established for the determination of calcium in various samples. nih.gov

Voltammetric techniques , such as cyclic voltammetry (CV) or stripping voltammetry, could potentially be developed for the determination of calcium, although direct analysis of the neoundecanoate salt is less common. These methods involve applying a potential to an electrode and measuring the resulting current. For instance, a method could be devised where calcium forms a complex that is then electrochemically active. unicampus.it

Table 3: Overview of Electrochemical Techniques for Calcium Ion Detection

| Technique | Principle | Typical Application |

|---|---|---|

| Ion-Selective Electrode (ISE) | Potentiometry; measures the potential difference due to selective binding of Ca²⁺ to a membrane. | Direct measurement of Ca²⁺ concentration in aqueous solutions. |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. jeeadv.ac.in | Studying the redox behavior of species in solution. unicampus.it |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power for the analysis of complex mixtures containing this compound. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org This technique is ideal for the analysis of this compound as it can separate the compound from a complex matrix, and the mass spectrometer can provide molecular weight and structural information. asdlib.org Electrospray ionization (ESI) is a suitable ionization source for this type of compound. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique. escholarship.org While it does not provide information about the molecular form of the analyte, it can be hyphenated with a separation technique like HPLC or ion chromatography (IC-ICP-MS) to perform speciation analysis. In the context of this compound, IC-ICP-MS could be used to separate different calcium species in a sample, with the ICP-MS providing extremely low detection limits for calcium. nih.gov This is particularly useful for trace analysis and for studying the fate of the compound in various systems. Recent advancements also allow for the precise determination of calcium isotope ratios using ICP-MS, which can be valuable in certain research applications. analytik-jena.comnih.gov

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Information Obtained |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Molecular weight, structural information, and quantification of the intact molecule or its fragments. |

| IC-ICP-MS | Ion Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Elemental composition (calcium), quantification of different calcium species at trace levels. |

Future Directions and Emerging Research Avenues

Integration with Advanced Manufacturing Technologies

The unique properties of calcium carboxylates, such as their role as heat stabilizers and lubricants, make them prime candidates for integration into advanced manufacturing processes. nbinno.comvinipulchemicals.com Calcium neoundecanoate is recognized as an organometallic compound that serves as a useful reagent, catalyst, and precursor material for applications including thin-film deposition and industrial chemistry. americanelements.com This positions it for a role in sophisticated manufacturing techniques.

Research is trending towards incorporating multifunctional additives like calcium carboxylates into automated and continuous manufacturing lines for polymers and composites. For instance, in the realm of polyvinyl chloride (PVC) production, calcium-based stabilizers are crucial for preventing thermal degradation during high-temperature processing. nbinno.comvinipulchemicals.comresearchgate.net The future may see the development of specialized grades of Calcium(2+) neoundecanoate optimized for continuous extrusion or large-format 3D printing of PVC and other polymers, ensuring thermal stability and smooth processing. vinipulchemicals.comresearchgate.net

The melt-mixing of polymers like polylactide (PLA) with mineral fillers is a key method for enhancing material properties. mdpi.com Future studies could explore this compound as a functional filler or processing aid in biodegradable polymer composites, leveraging advanced melt-compounding techniques to create novel "green" materials with tailored thermal and mechanical properties. mdpi.com

Exploration of Novel Synthetic Paradigms

While traditional synthesis of calcium carboxylates often involves straightforward neutralization and precipitation reactions, emerging research is exploring more sophisticated synthetic routes to create materials with precisely controlled structures and properties. google.com

One promising avenue is the use of solvothermal synthesis , a method that involves heating reactants in a sealed vessel containing a solvent. This technique has been successfully used to create novel calcium-based metal-organic frameworks (MOFs) with unique, three-dimensional interconnected frameworks. mdpi.com Applying solvothermal or hydrothermal methods to the synthesis of this compound could yield novel crystalline phases with enhanced thermal stability or catalytic activity.